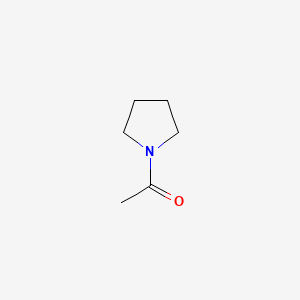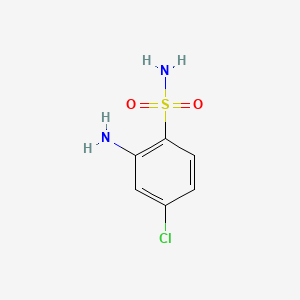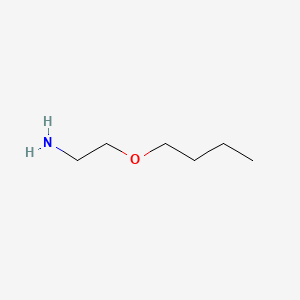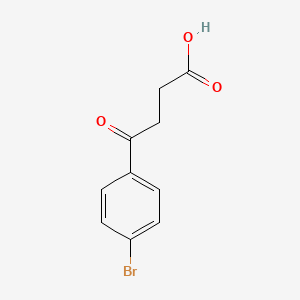
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)- is an organic compound with the molecular formula C2H3N. It is a white, water-soluble solid that is used in a variety of industrial and scientific applications. Cyanamide is a versatile compound that has been studied for its potential medical and industrial applications. It has been found to have a wide range of effects on the human body, ranging from anti-inflammatory to anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- Cyanamide is used to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems through a multicomponent reaction, providing a novel approach to synthesize a range of heterocycle skeletons (Hulme et al., 2008).
Cyclization Reactions
- Cyanamides, including variants like (3,4-dihydro-2H-pyrrol-5-yl), are employed in cyclization reactions with various compounds to yield derivatives like 2-amino-3,4-dihydroquinazolin-4-one and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione (Shikhaliev et al., 2008).
Synthesis of Pyrroles and Pyrrole-2-Carbonitriles
- Cyanamide is integral in the cyclocondensation of enones to produce 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are then converted to 2,4-disubstituted pyrroles or oxidized to 3,5-disubstituted pyrrole-2-carbonitriles (Kucukdisli et al., 2014).
Intramolecular Cyclization
- Cyanamide derivatives are used in intramolecular cyclization processes to form compounds like tetrahydropyrano[2,3-b]pyrrol-6(2H)-ones and 3,4-dihydro-2H-pyrrolo-[2,1-b][1,3]oxazin-6(8aH)-ones (Nikitin et al., 2001).
Domino Cyclization Processes
- 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives are synthesized through silver(I)-catalyzed domino cyclization processes involving cyanamide derivatives (Peng et al., 2020).
Prodrug Forms
- Cyanamide derivatives have been explored as potential prodrug forms in various pharmaceutical applications (Kwon et al., 1986).
Chemical Evolution
- Cyanamide's role in chemical evolution has been investigated, showing its formation under primitive Earth conditions and suggesting its significance in prebiotic chemistry (Schimpl et al., 1965).
Mecanismo De Acción
Target of Action
The primary target of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is D-amino-acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes.
Mode of Action
It is believed to interact with its target, d-amino-acid oxidase, and modulate its activity . This interaction and the resulting changes in enzyme activity can lead to alterations in the metabolism of D-amino acids.
Biochemical Pathways
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is likely to affect several biochemical pathways due to its interaction with D-amino-acid oxidase. These pathways include the metabolism of D-amino acids such as D-arginine and D-ornithine
Análisis Bioquímico
Biochemical Properties
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an electrophile or nucleophile, participating in addition reactions with compounds containing acidic protons . These interactions are crucial for its role in catalysis and organic synthesis.
Cellular Effects
The effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as both an electrophile and nucleophile allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, can undergo degradation, which may affect its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is crucial for determining safe and effective dosages for research and therapeutic applications .
Metabolic Pathways
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its role in cellular processes .
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZXPQUCMIIDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242994 |
Source


|
| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97482-05-8 |
Source


|
| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


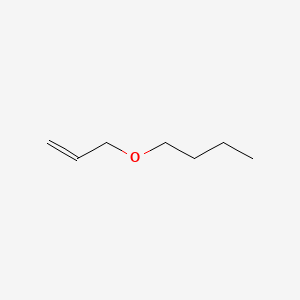

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)


